Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
Description
Historical Context and Discovery
The development of methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride emerges from the broader historical context of phenylglycine derivative research. Phenylglycine-type amino acids have been recognized as occurring in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. The intensive investigations into the biosynthesis of phenylglycine derivatives gained momentum following the sequencing of biosynthesis gene clusters of compounds such as chloroeremomycin, balhimycin, and pristinamycin, which paved the way for understanding the biosynthetic pathways of 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine, and phenylglycine.
The significance of phenylglycine-containing compounds extends beyond their natural occurrence, as pharmaceutical companies and research groups have recognized their importance in medicinal chemistry applications. The development of synthetic methodologies for phenylglycine derivatives has been driven by their potential utility in various chemical transformations and their role as building blocks for more complex molecular structures. The specific compound this compound represents a synthetic achievement in this field, incorporating methoxy substituents that enhance the compound's chemical properties and potential applications.
Research into amino acid aminotransferases has revealed that thermophilic enzymes from specific phylogenetic groups demonstrate broad substrate specificities for synthesizing phenylglycine derivatives, including ring-substituted variants such as hydroxyl-, methoxy-, and fluorophenylglycines. This enzymatic approach to phenylglycine synthesis has contributed to the understanding of how compounds like this compound can be accessed through both synthetic and biosynthetic routes.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound's full International Union of Pure and Applied Chemistry name precisely describes its structural features: this compound. This nomenclature system clearly indicates the presence of two methoxy groups positioned at the 2 and 4 positions on the phenyl ring, an amino group at the alpha position relative to the ester functionality, and the hydrochloride salt form.
Alternative naming conventions include the descriptor "methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride" which emphasizes the separation between the organic compound and its hydrochloride counterpart. The compound is also referenced in chemical databases using various catalog numbers and identifiers specific to different suppliers and databases, reflecting its commercial availability and research utility.
Table 1: Nomenclature and Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Alternative Nomenclature | methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride |
| Compound Class | Phenylacetate derivative |
| Salt Form | Hydrochloride |
| Substitution Pattern | 2,4-dimethoxy |
The structural nomenclature reflects the compound's membership in the broader family of phenylglycine derivatives, which are characterized by their phenyl ring attachment to the alpha carbon of glycine-based structures. This classification places the compound within a well-established family of amino acids that have been extensively studied for their chemical and biological properties.
Chemical Registry Data and Numerical Identifiers
This compound possesses well-defined chemical registry data that facilitates its identification and procurement across various chemical databases and commercial suppliers. The compound's Chemical Abstracts Service registry number is 1607016-34-1, which serves as its unique identifier in chemical literature and commercial transactions. This Chemical Abstracts Service number provides unambiguous identification and enables researchers to locate specific information about the compound across multiple databases and publications.
The compound is also assigned specific catalog numbers by various chemical suppliers, reflecting its commercial availability for research purposes. The Molecular Design Limited number MFCD26936107 provides another standardized identifier for the compound. Additional commercial identifiers include various catalog numbers from different suppliers, such as A1039958, AR01ADHI, AV62554, and multiple others, indicating widespread commercial availability.
Table 2: Chemical Registry and Numerical Identifiers
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1607016-34-1 |
| Molecular Design Limited Number | MFCD26936107 |
| PubChem Compound Identifier | 60795820 |
| European Community Number | 844-553-3 |
| ChemSpider Identifier | Multiple entries |
The molecular formula C11H16ClNO4 accurately represents the compound's atomic composition, accounting for the hydrochloride salt form. The molecular weight of 261.7 grams per mole reflects the combined mass of the organic component and the associated chloride ion. These numerical parameters are essential for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
Structural identifiers such as the Simplified Molecular Input Line Entry System notation "COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl" and the International Chemical Identifier "InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H" provide standardized representations of the compound's chemical structure. These identifiers enable computational chemistry applications and facilitate structure-based database searches.
Classification within Amino Acid Derivatives
This compound belongs to the alpha amino acids and derivatives classification, specifically within the phenylglycine subfamily. This classification system places the compound among structurally related amino acids that feature aromatic ring substitutions and ester functionalities. The compound's structure exemplifies the characteristics typical of alpha amino acids, with the amino group positioned alpha to the carboxyl carbon, which in this case exists in esterified form.
The phenylglycine classification is particularly significant because it represents amino acids with structures in which a phenyl ring is bonded to the alpha carbon of glycine. This structural feature distinguishes phenylglycine derivatives from other amino acid families and contributes to their unique chemical and physical properties. The presence of methoxy substituents at the 2 and 4 positions on the phenyl ring further refines the compound's classification within the broader phenylglycine family.
Table 3: Classification within Amino Acid Derivatives
| Classification Level | Category |
|---|---|
| Primary Class | Alpha amino acids and derivatives |
| Secondary Class | Phenylglycine derivatives |
| Structural Type | Methyl ester |
| Substitution Pattern | 2,4-dimethoxyphenyl |
| Salt Form | Hydrochloride |
| Functional Groups | Amino, ester, methoxy |
The compound's classification within amino acid derivatives is further supported by its structural relationship to other phenylglycine compounds found in natural products and synthetic chemistry applications. Research has demonstrated that phenylglycine-type amino acids occur extensively in peptide natural products, including glycopeptide antibiotics and various biologically active peptides, establishing the importance of this chemical class in both natural and synthetic chemistry contexts.
The ester functionality present in this compound represents a common modification of amino acid structures that enhances solubility characteristics and provides opportunities for further chemical transformations. This structural feature aligns the compound with other amino acid methyl esters that have been utilized in various synthetic applications, including the development of chiral anisotropic reagents for absolute configuration determination.
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFDSXVNNQTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607016-34-1 | |
| Record name | methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of the Corresponding Acid
Starting Material: The synthesis begins with 2,4-dimethoxybenzoic acid derivatives, specifically substituted with chlorine and methoxy groups, which are esterified to form methyl esters.
- The acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid.
- This esterification proceeds under reflux conditions, typically at temperatures around 60°C, to produce methyl 2,4-dimethoxybenzoate derivatives.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Methanol | Excess used to drive equilibrium |
| Catalyst | Sulfuric acid | Catalyzes ester formation |
| Temperature | 60–70°C | Reflux conditions |
| Time | 4–8 hours | Ensures complete esterification |
- Esterification under these conditions yields high purity methyl esters, which are crucial intermediates for subsequent steps.
Friedel-Crafts Alkylation and Aromatic Substitution
Objective:
Introduce the 2-chloro-4,5-dimethoxyphenyl group onto the ester backbone.
- A Friedel-Crafts acylation or alkylation using chlorinated aromatic compounds, with Lewis acids like aluminum chloride (AlCl₃), facilitates substitution at the aromatic ring.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Chlorinated aromatic compound | e.g., 2-chloro-4,5-dimethoxybenzoyl chloride |
| Catalyst | AlCl₃ | Lewis acid catalyst |
| Solvent | Dichloromethane (DCM) | For controlled reaction environment |
| Temperature | 0–25°C | To control reactivity |
| Time | 2–6 hours | To optimize yield |
- Aromatic substitution yields are optimized by controlling temperature and reagent ratios, with yields exceeding 80% reported.
Amination of the Ester to Form the Amino Derivative
- The methyl ester undergoes nucleophilic substitution with ammonia or primary amines under controlled conditions.
- Typically, ammonolysis is performed in ethanol or methanol at elevated temperatures (~80°C).
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Ammonia gas or ammonium salts | For amino group introduction |
| Solvent | Ethanol | Facilitates nucleophilic attack |
| Temperature | 80–100°C | Accelerates reaction |
| Time | 12–24 hours | Ensures complete conversion |
- Ammonolysis of methyl esters efficiently yields amino derivatives with high purity (>95%), suitable for subsequent hydrochloride salt formation.
Chlorination and Formation of Chlorinated Intermediates
- The amino ester reacts with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce chlorine at the desired position.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Thionyl chloride (SOCl₂) | Common chlorinating agent |
| Solvent | DCM or pyridine | To control reaction environment |
| Temperature | 0–25°C | To prevent side reactions |
| Time | 2–4 hours | For complete chlorination |
- Chlorination under these conditions yields chlorinated amino esters with high selectivity and yields exceeding 85%.
Formation of Hydrochloride Salt
- The free base or amino ester is treated with concentrated hydrochloric acid to produce the hydrochloride salt, which enhances stability and solubility.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Concentrated HCl | 36–38% aqueous solution |
| Solvent | Methanol or ethanol | Facilitates dissolution |
| Temperature | Room temperature | Mild conditions |
| Time | 1–2 hours | Complete salt formation |
- The salt formation process is straightforward, with high conversion efficiency (>98%) and improved compound stability.
Purification and Characterization
- Recrystallization from suitable solvents (e.g., ethanol/water mixtures) ensures high purity.
- Characterization techniques include NMR, HPLC, melting point analysis, and mass spectrometry to confirm structure and purity.
- Recrystallization yields compounds with purity levels above 99%, suitable for pharmaceutical applications.
Data Summary Table: Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenylacetate derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is primarily investigated for its potential therapeutic effects. It has been studied for:
- Antimicrobial Activity : Research indicates that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may interact with specific biological targets involved in cancer proliferation, indicating potential as an anticancer agent.
Biological Research
The compound's interactions with biological systems are of particular interest:
- Enzyme Interaction Studies : The amino and methoxy groups allow for binding with various enzymes and receptors, which can modulate their activity and influence cellular processes. This property is crucial for understanding its pharmacological profile.
- Neuropharmacology : It has been proposed as a lead compound in drug discovery programs targeting neurological disorders due to its structural characteristics that may confer neuroprotective effects.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, facilitating the development of derivatives with enhanced biological activity or altered pharmacokinetics.
- Reactivity in Chemical Reactions : It undergoes various chemical reactions such as oxidation and substitution, allowing for further functionalization and exploration of its chemical properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.
Case Study 2: Anticancer Research
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for anticancer activity against human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- In contrast, chloro and trifluoromethyl groups (electron-withdrawing) reduce electron density, altering solubility and reactivity .
- Steric Effects: The 2,4-dimethoxy substitution introduces greater steric bulk compared to monosubstituted analogs (e.g., 2-methoxy or 4-fluoro), affecting conformational flexibility and binding to biological targets .
- Hydrochloride Salt Utility : All analogs exhibit improved aqueous solubility due to the hydrochloride counterion, crucial for in vivo applications .
Key Observations :
- Multi-Component Reactions: Fluorinated and methoxy-substituted analogs are synthesized via Ugi reactions, enabling rapid diversification of the α-amino ester scaffold .
- Reagent Sensitivity : Purity of starting materials (e.g., isocyanides) significantly impacts yields in Ugi reactions .
Biological Activity
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an amino group and two methoxy groups on the phenyl ring, which enhance its solubility and reactivity. These structural characteristics are crucial for its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups facilitate hydrophobic interactions. These interactions may modulate enzyme activity and influence various cellular processes, such as signal transduction pathways and gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cells. The IC50 values for these cell lines indicate that this compound exerts cytotoxic effects at micromolar concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.43 | Inhibition of proliferation |
| HCT-116 | 0.67 | Significant cytotoxicity |
| PC-3 | 0.80 | Growth inhibition |
Neuropharmacological Effects
In addition to its antimicrobial and anticancer properties, this compound may influence neuropharmacological pathways. Preliminary studies suggest potential antidepressant effects due to its ability to modulate neurotransmitter systems.
Case Studies
- Anticancer Efficacy in Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. It was found that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell cycle arrest in the G1 phase .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride in academic research?
Answer:
Optimizing synthesis requires addressing:
- Reagent Selection : Use 2,4-dimethoxybenzaldehyde as a starting material, combined with chiral auxiliaries like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride to control stereochemistry (as seen in multi-step protocols for analogous compounds) .
- Reaction Conditions : Maintain anhydrous conditions and controlled temperatures (e.g., 0–5°C for condensation steps) to minimize side reactions.
- Purification : Employ column chromatography (e.g., silica gel with hexane:EtOAc gradients) or recrystallization to isolate the hydrochloride salt. Purity validation via HPLC (e.g., C18 columns with acetonitrile/amine-based mobile phases) is critical .
- Yield Improvement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of amine derivatives) and monitor reaction progress via TLC or LCMS .
Basic Question: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H-NMR in DMSO-d6 or CDCl3 resolves diastereomeric mixtures (e.g., δ 3.63 ppm for methoxy groups) and confirms stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., 278 nm) and mobile phases like acetonitrile:2-aminoheptane:acetate buffer (30:0.5:70) to assess purity (>97%) .
- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 294 [M+H]+) and detect byproducts .
- Melting Point Analysis : Compare observed ranges (e.g., 84–97°C) with literature to validate crystallinity .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the biological activity of this compound derivatives?
Answer:
- Substituent Variation : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) to assess electronic/steric effects. Evidence from hair dye studies shows 2,4-dimethoxy groups enhance binding to biomolecules .
- Bioassay Design : Test derivatives against target enzymes (e.g., Pseudomonas inhibitors) using kinetic assays. For example, measure IC50 values and correlate with substituent Hammett parameters .
- Computational Modeling : Use docking simulations to predict interactions between modified derivatives and active sites (e.g., pseudomona efflux pumps) .
Advanced Question: What methodological approaches are recommended to resolve discrepancies in yield or purity data during synthesis?
Answer:
- Cross-Validation : Compare HPLC (retention time 0.66–1.64 minutes) and NMR data to confirm structural consistency .
- Reproducibility Checks : Replicate reactions under identical conditions (e.g., inert atmosphere, reagent batches) to isolate variables.
- Byproduct Analysis : Use LCMS (e.g., m/z 400.1 [M+H]+ for dimeric impurities) to identify side products and adjust reaction stoichiometry .
- Statistical Optimization : Apply design-of-experiment (DoE) models to optimize parameters like temperature, pH, and catalyst loading .
Advanced Question: How should researchers approach the identification and characterization of byproducts formed during synthesis?
Answer:
- Chromatographic Isolation : Use preparative HPLC or flash chromatography to separate byproducts. For example, diastereomers may elute at distinct retention times .
- Advanced Spectrometry : Employ high-resolution MS (HRMS) or tandem MS/MS to fragment and identify unknown peaks (e.g., m/z 554 [M+H]+ for cyclized byproducts) .
- Mechanistic Studies : Probe reaction pathways via deuterium labeling or intermediate trapping. For instance, track Schiff base formation in condensation steps using C-NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
